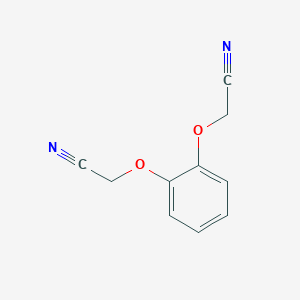
Trioxifene
Overview
Description
Trioxifene is a selective estrogen receptor modulator that was developed for its potential use in treating breast cancer and prostate cancer. It exhibits competitive binding activity against estradiol for the estrogen receptor alpha and antagonistic activity against estrogen receptor alpha-mediated gene expression . Despite its promising properties, this compound was abandoned during preclinical and clinical development .
Scientific Research Applications
Mechanism of Action
Trioxifene exerts its effects by competitively binding to estrogen receptor alpha, thereby inhibiting the binding of estradiol. This antagonistic activity prevents estrogen receptor alpha-mediated gene expression, which is crucial in the proliferation of certain cancer cells . The compound’s antimetastatic action is believed to be mediated by its estrogen receptor alpha antagonistic properties .
Biochemical Analysis
Biochemical Properties
Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .
Cellular Effects
This compound has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . This compound also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, continual administration of this compound has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .
Dosage Effects in Animal Models
In animal models, the administration of this compound at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of this compound were dose-related, with higher doses resulting in greater inhibition of metastasis .
Metabolic Pathways
As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .
Transport and Distribution
As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .
Subcellular Localization
Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .
Preparation Methods
The synthesis of trioxifene involves the condensation of beta-tetralone with phenyl 4-methoxybenzoate using sodium amide in tetrahydrofuran, resulting in 3,4-dihydro-1-(4-methoxybenzoyl)-2(1H)-naphthalenone. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide
Chemical Reactions Analysis
Trioxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common, given its structural stability.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Comparison with Similar Compounds
Trioxifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it is unique in its specific binding affinity and antagonistic activity against estrogen receptor alpha . Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used for preventing osteoporosis and reducing the risk of breast cancer in postmenopausal women.
This compound’s unique structure and binding properties distinguish it from these compounds, although it shares similar therapeutic goals.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
| Record name | Trioxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
| Record name | Trioxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63619-84-1 | |
| Record name | Trioxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)


![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)


